molecular formula C10H19NO4 B8191268 tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8191268
M. Wt: 217.26 g/mol
InChI Key: GIIDZEBNRLNGMS-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of pyrrolidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trans-3-Hydroxy-2-hydroxymethyl-pyrrolidine-1-carboxylic acid: Lacks the tert-butyl ester group.

    2-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the hydroxyl group at the 3-position.

Uniqueness

tert-Butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and tert-butyl ester groups, which confer specific chemical reactivity and biological activity .

Properties

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIDZEBNRLNGMS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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